

# Spectroscopic Analysis of 4-Bromo-2-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzoic acid

Cat. No.: B134218

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-nitrobenzoic acid** (CAS No. 99277-71-1). Due to the limited availability of directly published spectra for this specific compound, this guide combines available data from suppliers with predicted values based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Bromo-2-nitrobenzoic acid**.

Table 1: General Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>4</sub>	--INVALID-LINK--
Molecular Weight	246.01 g/mol	--INVALID-LINK--
Melting Point	165-169 °C	--INVALID-LINK--
Appearance	Off-white to light brown solid	--INVALID-LINK--

Table 2: Predicted <sup>1</sup>H NMR Data (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~13.5	Singlet (broad)	1H	-COOH
~8.2	Doublet	1H	Ar-H
~8.0	Doublet of Doublets	1H	Ar-H
~7.9	Doublet	1H	Ar-H

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. A Certificate of Analysis from MedChemExpress confirms the  $^1\text{H}$  NMR spectrum is consistent with the structure.[\[1\]](#)

Table 3: Predicted  $^{13}\text{C}$  NMR Data (125 MHz, DMSO- $d_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O
~148	C-NO <sub>2</sub>
~138	C-Br
~135	Ar-C
~132	Ar-C
~125	Ar-C
~122	Ar-C

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 4: Predicted Key IR Absorptions (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Description
3300-2500 (broad)	O-H stretch (Carboxylic Acid)
~1700	C=O stretch (Carboxylic Acid)
~1530 and ~1350	N-O asymmetric and symmetric stretch (Nitro group)
~1300	C-O stretch
~850	C-Br stretch

Note: Predicted values are based on typical absorption ranges for the functional groups present in the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
245/247	[M] <sup>+</sup> molecular ion peak (presence of Br isotopes)
228/230	[M-OH] <sup>+</sup>
200/202	[M-COOH] <sup>+</sup>
154/156	[M-COOH-NO <sub>2</sub> ] <sup>+</sup>

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry for aromatic carboxylic acids.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Bromo-2-nitrobenzoic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- **Instrumentation:** Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **<sup>1</sup>H NMR Acquisition:**
  - Acquire the spectrum at room temperature.
  - Set the spectral width to cover the range of approximately -2 to 16 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> (δ ~2.50 ppm).
- **<sup>13</sup>C NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the range of approximately 0 to 200 ppm.
  - A larger number of scans will be required compared to <sup>1</sup>H NMR due to the lower natural abundance of the <sup>13</sup>C isotope.
  - The chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> (δ ~39.52 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology (KBr Pellet Technique):

- **Sample Preparation:**

- Thoroughly grind a small amount (1-2 mg) of **4-Bromo-2-nitrobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the IR spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

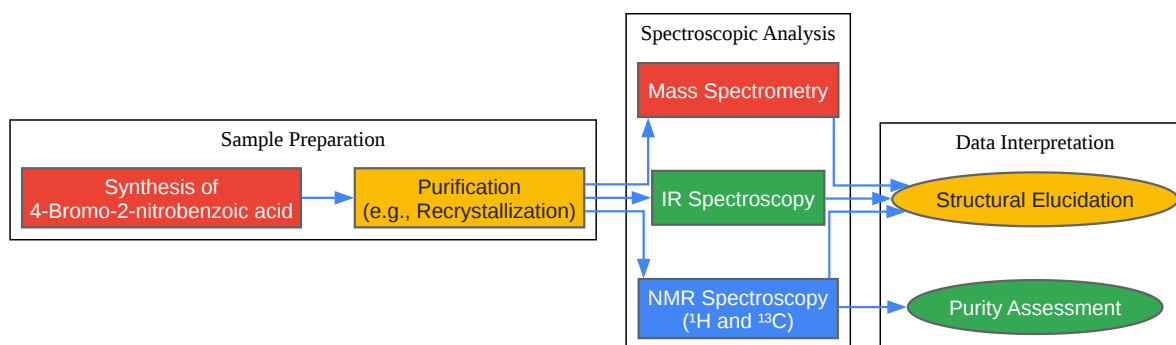
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
- Data Acquisition:
  - Scan a mass-to-charge ( $m/z$ ) range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-300).
  - The resulting mass spectrum will show the molecular ion peak and various fragment ions.

## Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4-Bromo-2-nitrobenzoic acid**.



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### Spectroscopic Analysis Workflow

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## References

- 1. [file.medchemexpress.com](https://www.file.medchemexpress.com) [file.medchemexpress.com]
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